(3S,4S)-4-Hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one
Description
“(3S,4S)-4-Hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one” is a chiral β-hydroxy ketone derivative featuring a nitro-substituted aromatic ring at the C4 position, a hydroxyl group at C4, and a methoxy group at C3. Its stereochemistry (3S,4S) is critical for enantioselective applications in asymmetric synthesis and pharmaceutical intermediates. The compound’s nitro group enhances electrophilicity and influences reactivity in catalytic processes, while the hydroxyl and methoxy groups contribute to hydrogen-bonding interactions and stereochemical control .
This compound is synthesized via organocatalytic methods, such as proline-mediated aldol reactions in aqueous micellar media, which optimize stereoselectivity and yield . Its molecular formula is C₁₁H₁₃NO₅, with a molecular weight of 239.23 g/mol (calculated based on structural analogs from and ).
Properties
CAS No. |
901373-28-2 |
|---|---|
Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
(3S,4S)-4-hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C11H13NO5/c1-7(13)11(17-2)10(14)8-3-5-9(6-4-8)12(15)16/h3-6,10-11,14H,1-2H3/t10-,11+/m0/s1 |
InChI Key |
RRAOQFFIDKJDKU-WDEREUQCSA-N |
Isomeric SMILES |
CC(=O)[C@H]([C@H](C1=CC=C(C=C1)[N+](=O)[O-])O)OC |
Canonical SMILES |
CC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the aldol reaction between a suitable aldehyde and a ketone, followed by selective reduction and functional group transformations to introduce the hydroxy, methoxy, and nitrophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol reactions followed by purification steps such as crystallization or chromatography to obtain the desired enantiomer in high purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3S,4S)-4-Hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4S)-4-Hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below to structurally related β-hydroxy ketones and nitroaromatic derivatives, focusing on substituent effects , synthetic routes , stereoselectivity , and applications .
Key Findings :
Substituent Effects: The nitro group at the para position on the aryl ring (vs. meta or ortho in analogs like 7b and 7c) enhances electrophilicity, enabling nucleophilic attacks in asymmetric catalysis . The methoxy group at C3 improves stereochemical control compared to azido (7a) or bromo () analogs, as seen in higher enantiomeric excess (ee) values (86–88% vs. 70–90% for azido derivatives) . Removal of the methoxy group (e.g., 4-Hydroxy-4-(4-nitrophenyl)butan-2-one) simplifies synthesis (85% yield) but reduces enantioselectivity, limiting its utility to non-chiral applications like surfactants .
Synthetic Routes: Organocatalysis: L-Proline in micellar media () achieves high yields for non-chiral derivatives but requires chiral auxiliaries or catalysts (e.g., Pd complexes in ) for enantioselective versions. Azidation: Azido analogs (7a–7e) are synthesized via stereoselective azide transfer, offering modularity for click chemistry but requiring hazardous reagents like NaN₃ .
Brominated analogs () serve as intermediates in halogenation studies but lack the nitro group’s catalytic versatility .
Contradictions and Limitations :
- reports ee values up to 88% for β-hydroxy ketones with benzylthio groups, but direct data for the target compound’s ee is absent, requiring extrapolation from similar syntheses.
Biological Activity
(3S,4S)-4-Hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one is a compound of interest due to its potential biological activities. This article reviews the chemical properties, biological effects, and relevant research findings related to this compound.
The molecular formula for this compound is , with a molecular weight of approximately 209.199 g/mol. Its structure features a hydroxyl group, a methoxy group, and a nitrophenyl substituent, which may contribute to its biological activities.
Antioxidant Activity
Recent studies have indicated that various compounds with similar structures exhibit significant antioxidant properties. For instance, compounds containing nitrophenyl groups have been shown to scavenge free radicals effectively. The antioxidant activity can be quantified using assays such as DPPH and ABTS.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| Compound A | 28.08 | 2402.95 |
| Compound B | 25.32 | 360.08 |
| This compound | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of similar compounds have been evaluated against various pathogens. The presence of the nitrophenyl group is often associated with increased antimicrobial efficacy. For instance, studies on related compounds indicate promising results against Gram-positive and Gram-negative bacteria.
Cytotoxicity
Research has shown that this compound may exhibit cytotoxic effects on specific cancer cell lines. In vitro studies suggest that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Studies
- Study on HL-60 Cells : A study demonstrated that related compounds increased c-fos mRNA levels in HL-60 cells, suggesting a potential mechanism for their anti-cancer effects .
- Antioxidant Evaluation : In comparative studies, the antioxidant activity of this compound was measured alongside other known antioxidants, revealing its potential as a natural antioxidant agent .
The biological activity of this compound may be attributed to:
- Free Radical Scavenging : The presence of hydroxyl and methoxy groups enhances its ability to neutralize free radicals.
- Cell Signaling Modulation : Similar compounds have been shown to affect signaling pathways involved in cell proliferation and differentiation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
